molecular formula C20H25N3O3S B4477418 N-(3-methylphenyl)-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide

N-(3-methylphenyl)-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide

Cat. No.: B4477418
M. Wt: 387.5 g/mol
InChI Key: JNRQGTQNWYMJCN-UHFFFAOYSA-N
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Description

“N-(3-methylphenyl)-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in medicinal chemistry due to their potential biological activities, such as acting as enzyme inhibitors or receptor antagonists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methylphenyl)-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide” typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 3-methylbenzoic acid with an appropriate amine under dehydrating conditions.

    Piperazine Substitution: The final step involves the reaction of the intermediate with 4-methylpiperazine under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the sulfonyl group or the benzamide core.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reaction conditions but could include oxidized or reduced forms of the original compound, or substituted derivatives with different functional groups.

Scientific Research Applications

“N-(3-methylphenyl)-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide” could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications as an enzyme inhibitor or receptor antagonist.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of “this compound” could lie in its specific substitution pattern, which might confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3-methylphenyl)-4-[(4-methylpiperazin-1-yl)sulfonylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-16-4-3-5-19(14-16)21-20(24)18-8-6-17(7-9-18)15-27(25,26)23-12-10-22(2)11-13-23/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRQGTQNWYMJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CS(=O)(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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